1-[(4-Methoxyphenyl)methyl]spiro[2H-indole-3,3'-azetidine];dihydrochloride
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Overview
Description
“1-[(4-Methoxyphenyl)methyl]spiro[2H-indole-3,3’-azetidine];dihydrochloride” is a chemical compound with the CAS Number: 2402830-03-7 . Its IUPAC name is 1’-(4-methoxybenzyl)spiro[azetidine-3,3’-indoline] dihydrochloride . The compound has a molecular weight of 353.29 .
Molecular Structure Analysis
The InChI code for the compound is 1S/C18H20N2O.2ClH/c1-21-15-8-6-14(7-9-15)10-20-13-18(11-19-12-18)16-4-2-3-5-17(16)20;;/h2-9,19H,10-13H2,1H3;2*1H . This indicates the molecular structure of the compound.Scientific Research Applications
Potential Fungicide Application
- A study synthesized several compounds similar to 1-[(4-Methoxyphenyl)methyl]spiro[2H-indole-3,3'-azetidine] and tested them against various fungal species, suggesting potential applications as fungicides (Kumar, Giri, & Nizamuddin, 1989).
Corrosion Inhibition
- Research on related spiropyrimidinethiones indicates their effectiveness as corrosion inhibitors for mild steel in acidic solutions, pointing towards industrial applications in corrosion protection (Yadav, Sinha, Kumar, & Sarkar, 2015).
Insecticidal Properties
- Compounds structurally similar to the chemical have been synthesized and evaluated for insecticidal activity, showing promising results against certain insects (Jain, Sharma, & Kumar, 2013).
Antibacterial and Antifungal Activities
- Novel derivatives of spiro[azetidine-indole] have been synthesized and tested for their antibacterial and antifungal properties, demonstrating significant activity against certain bacterial and fungal strains (Shah, Modi, Patel, Patel, Chauhan, & Patel, 2011).
Synthesis of Spiroconjugated Molecules
- The synthesis of spiroconjugated molecules, which include structures similar to the compound , has been explored, indicating potential applications in material science and organic chemistry (Chen, Liu, Lee, Huang, Inoyatov, Chen, Perl, & Hersh, 2013).
Development of Anticonvulsant Agents
- Some related spiro compounds have been synthesized with the aim of enhancing biological properties like anticonvulsant activities (Azizian, Sarrafi, Mehrdad, & Jadidi, 2001).
Potential in Asymmetric Synthesis
- The compound is structurally related to spiro[azetidine-indolines], which have been synthesized through a copper(I)-catalyzed asymmetric reaction, indicating its potential in asymmetric synthesis and the creation of bioactive compounds (Zhong, Huang, Xiong, Liang, Zhou, & Cai, 2022).
Safety and Hazards
Future Directions
Indole derivatives, which include compounds like the one , have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They are known to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This makes them an active research field in organic chemistry and drug discovery .
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]spiro[2H-indole-3,3'-azetidine];dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O.2ClH/c1-21-15-8-6-14(7-9-15)10-20-13-18(11-19-12-18)16-4-2-3-5-17(16)20;;/h2-9,19H,10-13H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBBAPPKNRYWTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC3(CNC3)C4=CC=CC=C42.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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